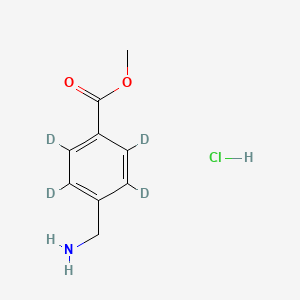

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride)

Description

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) is a deuterated derivative of methyl 4-(aminomethyl)benzoate hydrochloride, where four hydrogen atoms are replaced with deuterium. This compound (CAS 6232-11-7, molecular formula C9H12ClNO2) serves as a critical building block in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure features a benzoate ester with an aminomethyl group at the para position, stabilized as a hydrochloride salt. The deuterium substitution enhances its utility in NMR spectroscopy and metabolic studies by reducing signal overlap and improving isotopic tracing .

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

205.67 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-2,3,5,6-tetradeuteriobenzoate;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-7(6-10)3-5-8;/h2-5H,6,10H2,1H3;1H/i2D,3D,4D,5D; |

InChI Key |

GIZCKBSSWNIUMZ-QZFMBAIXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN)[2H])[2H])C(=O)OC)[2H].Cl |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) typically involves the esterification of 4-(Aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The deuterium labeling is introduced during the synthesis process to replace specific hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of nitro or imino derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential as a histone deacetylase inhibitor, showing antiproliferative activity against tumor cell lines.

Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of Methyl 4-(Aminomethyl)benzoate-d4 (hydrochloride) involves its interaction with specific molecular targets. As a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of tumor cell proliferation .

Comparison with Similar Compounds

Methyl 4-(2-Aminoethyl)benzoate Hydrochloride

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- Structure : Features an additional methyl group at the ortho position on the benzene ring.

- Impact : The methyl group introduces steric hindrance, affecting binding interactions in enzyme inhibition. This compound (CAS 1909306-16-6) is prioritized in HDAC inhibitor research for its improved selectivity .

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

Methyl 4-[(4-Aminopiperidin-1-yl)methyl]benzoate Dihydrochloride

- Structure : Incorporates a piperidine ring, introducing a cyclic amine.

- Applications : The cyclic structure improves metabolic stability and bioavailability, making it valuable in CNS-targeted drug development .

Structural and Functional Comparisons

Substituent Effects

- Positional Isomerism: Compounds like 3-Aminomethylbenzoic acid methyl ester hydrochloride (meta-substituted) exhibit different electronic environments compared to the para-substituted target compound, altering reactivity in nucleophilic substitutions .

- Deuteration: The -d4 label in the target compound reduces metabolic degradation rates compared to non-deuterated analogs, a key advantage in pharmacokinetic studies .

Physical Properties

| Compound | Molecular Weight | Melting Point | Solubility |

|---|---|---|---|

| Methyl 4-(Aminomethyl)benzoate-d4 | ~215.66 (deut.) | >200°C | DMSO, MeOH (limited H2O) |

| 4-Hydroxybenzoic Acid-d4 | 142.15 | >200°C | Insoluble in H2O |

| Mafenide Hydrochloride | 222.69 | 272–274°C | H2O, EtOH |

Biological Activity

Methyl 4-(aminomethyl)benzoate-d4 (hydrochloride), a deuterated derivative of methyl 4-(aminomethyl)benzoate, has garnered attention in biochemical research due to its unique isotopic labeling properties. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

- Chemical Formula : C9H11D4ClN2O2

- Molecular Weight : Approximately 169.21 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

The incorporation of four deuterium atoms enhances the compound's utility in metabolic studies and drug interactions, making it a valuable tool for researchers in biochemistry and pharmacology.

Synthesis

The synthesis of methyl 4-(aminomethyl)benzoate-d4 typically involves the esterification of 4-(aminomethyl)benzoic acid with methanol in the presence of hydrochloric acid. The process is characterized by:

- Esterification Reaction : Conducted under controlled pH and temperature conditions to prevent premature hydrolysis.

- Yield : The process achieves yields of over 85%, often reaching 88% or higher, ensuring high purity and effectiveness for subsequent applications .

Biological Activity

Methyl 4-(aminomethyl)benzoate-d4 has been studied for its interactions with various biological targets. Key findings include:

- Binding Affinity : Studies indicate significant binding affinity with biological receptors, which is crucial for understanding drug design and therapeutic strategies.

- Differentiation Induction : In cellular studies, compounds similar to methyl 4-(aminomethyl)benzoate-d4 have shown the ability to induce differentiation in cancer cell lines, such as OCI-AML3 cells, when treated with specific concentrations3.

Case Study: Interaction with HDAC Inhibitors

Recent research explored the compound's role as an inhibitor in histone deacetylase (HDAC) assays. The results indicated:

- IC50 Values : The compound exhibited varying potency across different HDAC isoforms, with notable implications for cancer therapy.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Methyl 4-(aminomethyl)benzoate-d4 | 2.5 | HDAC1 |

| Mocetinostat | 600 nM | HDAC2 |

This data underscores the potential of methyl 4-(aminomethyl)benzoate-d4 in developing novel therapeutic agents targeting epigenetic modifications in cancer

Research Findings

The following table summarizes key research findings related to the biological activity of methyl 4-(aminomethyl)benzoate-d4:

| Study | Findings |

|---|---|

| Study A | Demonstrated differentiation effects in THP1 cells treated with mocetinostat and methyl 4-(aminomethyl)benzoate-d4, leading to increased CD11b expression. |

| Study B | Evaluated the compound's binding affinity with various receptors, showing potential for drug development applications. |

| Study C | Investigated metabolic pathways affected by the compound, highlighting its role in cellular signaling processes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.